Regiochemical Differentiation: Ortho-Benzyloxy (Target) vs. Para-Benzyloxy (Nurr1 Agonist 2) Substitution Pattern Determines Nurr1 Target Engagement
The target compound 4-[2-(benzyloxy)phenyl]thiophene-2-carboxylic acid bears the benzyloxy substituent at the ortho position of the phenyl ring and the phenyl ring at the thiophene 4-position, with the carboxylic acid at thiophene position 2. Its direct positional isomer, 5-(4-(benzyloxy)phenyl)thiophene-2-carboxylic acid (Nurr1 agonist 2, CAS 742058-34-0), carries the benzyloxy group at the para position of the phenyl ring and the phenyl ring at thiophene position 5, with the carboxylic acid retained at thiophene position 2. Nurr1 agonist 2 has been experimentally validated as a potent Nurr1 agonist with EC₅₀ = 0.07 μM in a Gal4-hybrid receptor reporter gene assay and Kd = 0.14 μM against recombinant Nurr1 ligand-binding domain (LBD) [1]. No equivalent Nurr1 agonism data have been reported for the ortho-substituted target compound, strongly suggesting that the para-benzyloxy geometry is critical for Nurr1 LBD recognition and that the ortho-substituted scaffold may be functionally silent or mechanistically divergent at this target .
| Evidence Dimension | Nurr1 agonism (EC₅₀) and Nurr1 LBD binding affinity (Kd) |
|---|---|
| Target Compound Data | Not reported; no detectable Nurr1 agonism or LBD binding data available in public literature as of 2026 |
| Comparator Or Baseline | 5-(4-(Benzyloxy)phenyl)thiophene-2-carboxylic acid (Nurr1 agonist 2, CAS 742058-34-0): EC₅₀ = 0.07 μM, Kd = 0.14 μM |
| Quantified Difference | Functional divergence: para isomer displays nanomolar Nurr1 agonism; ortho isomer lacks any reported Nurr1 activity, indicating regiochemical target selectivity |
| Conditions | Gal4-hybrid receptor reporter gene assay in HEK293T cells (EC₅₀); recombinant Nurr1 LBD binding assay (Kd) |
Why This Matters
For programs targeting Nurr1 (Parkinson's disease, Alzheimer's disease, multiple sclerosis), the para isomer is the validated chemical tool, and procurement of the ortho isomer without confirmatory in-house Nurr1 screening would be scientifically unjustified.
- [1] Ballarotto M, Willems S, Stiller T, Nawa F, Marschner JA, Grisoni F, Merk D. De Novo Design of Nurr1 Agonists via Fragment-Augmented Generative Deep Learning in Low-Data Regime. J Med Chem. 2023;66(11):7302-7321. doi:10.1021/acs.jmedchem.3c00485 View Source
